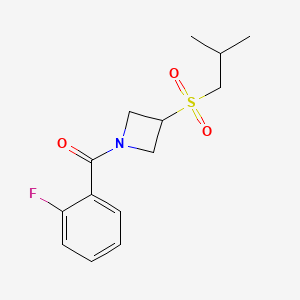

(2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as AZD-9164 and belongs to the class of azetidinone-containing molecules. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

科学研究应用

胆固醇吸收抑制

一项研究重点介绍了发现一种与(2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮结构相似的化合物,具体为 SCH 58235。该化合物被设计为一种有效的口服胆固醇吸收抑制剂,在动物模型中显示出降低总血浆胆固醇的潜力 (Rosenblum 等,1998)。

放射性标记和成像

另一项研究重点关注合成和体内评估一种结构相似的化合物,以潜在用作血清素 5-HT2A 受体的 SPECT 示踪剂。这项研究证明了此类化合物在脑成像应用中的放射性标记的效用 (Blanckaert 等,2007)。

抗肿瘤活性

已探索与 (2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮结构相关的化合物的合成和生物学评估,以了解其潜在的抗肿瘤活性。特别关注它们对癌细胞增殖的抑制作用 (唐和傅,2018)。

催化不对称加成

一项研究探索了使用与所讨论化合物密切相关的对映纯氮杂环丁烷衍生物,用于有机合成中的催化不对称加成。这项研究证明了此类化合物在促进高度选择性化学反应中的效用 (王等,2008)。

药物处置研究

对具有相似化学结构的化合物 GDC-0973 的研究调查了其在临床前物种中的处置及其与动物模型中疗效的关系。这项研究提供了对这类化合物的药代动力学和药效学的见解 (Choo 等,2012)。

作用机制

Target of Action

The primary target of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . By inhibiting MAGL, the compound indirectly leads to CB1 occupancy by raising 2-AG levels .

Pharmacokinetics

It is known that the compound binds to magl in a time- and dose-dependent manner

Result of Action

The action of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . It is also noted that the compound can produce neuropathic antinociception without inducing hippocampal synaptic depression or decreasing electroencephalogram gamma power .

属性

IUPAC Name |

(2-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGYPUIEQHVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)